(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications
Corrosion Protection
A study by Paul, Yadav, and Obot (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, similar to the compound , in protecting mild steel in HCl solution. Their results indicated high inhibition efficiency, suggesting potential applications in corrosion protection (Paul, Yadav, & Obot, 2020).
Antiviral and Cytotoxic Activities
Dawood et al. (2011) synthesized pyrazole-based heterocycles, including compounds structurally related to (E)-N'-(1-(2-hydroxyphenyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide. They evaluated their antiviral activity, notably against Herpes simplex virus type-1 (HSV-1), and cytotoxic activities, highlighting their potential in medicinal chemistry (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Vibrational Spectroscopic Investigations
Pillai et al. (2017) conducted vibrational spectroscopic investigations on a similar pyrazole derivative, providing insights into its industrial and biological importance. Their study included quantum chemical analyses and molecular docking studies, suggesting applications in material sciences and biochemistry (Pillai et al., 2017).
Environmental Benign Corrosion Inhibitors
Singh et al. (2021) synthesized hydroxy acetophenone derivatives related to the compound , assessing their ability to protect mild steel against corrosion in acidic media. Their findings indicated effective corrosion resistance, reinforcing the potential environmental applications of such compounds (Singh et al., 2021).
Properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-14(2)12-16-8-10-17(11-9-16)19-13-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-11,13-14,27H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHOZNBEIZQCN-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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